Superior Hydrolytic Stability of Pinanediol Boronic Esters Compared to Other Diols
A comparative study of boronic ester stability to hydrolysis established that pinanediol boronic esters are among the most hydrolytically stable. The study used pinanediol esters as a benchmark against which the stability of other diol esters was measured, explicitly stating that pinanediol esters are 'among the most hydrolytically stable' [1]. In a separate study, pinanediol phenylboronic ester was found to be the most stable boronic ester when compared to DIPT (diisopropyl tartrate) boronic ester, which was thermodynamically the least stable [2]. This high stability is critical for maintaining reaction integrity and facilitating the recovery of the chiral auxiliary, which is often costly.
| Evidence Dimension | Hydrolytic Stability of Boronic Esters |
|---|---|
| Target Compound Data | Pinanediol boronic esters were used as the benchmark for stability. |
| Comparator Or Baseline | Other chiral (e.g., DIPT) and achiral diol boronic esters |
| Quantified Difference | Qualitatively, pinanediol phenylboronic ester was the most stable among the tested compounds; DIPT boronic ester was the least stable. The study notes pinanediol esters are 'among the most hydrolytically stable' [1]. |
| Conditions | Comparative study of boronic ester stability to hydrolysis [1]; Transesterification study to determine relative stability [2]. |
Why This Matters
Higher hydrolytic stability reduces decomposition during reactions and workup, leading to higher yields and facilitates the recovery and reuse of the expensive chiral auxiliary.
- [1] Mothana, S., Grassot, J.-M., & Hall, D. G. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 750-751. View Source
- [2] Roy, C. D., & Brown, H. C. (2007). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. Monatshefte für Chemie - Chemical Monthly, 138(9), 879-887. View Source
